Nvp-qav-572
Overview
Description
NVP-QAV-572 is a potent PI3K inhibitor . It is extracted from patent US7998990B2, Compound Example 8 . It has an IC50 of 10 nM . It is useful in the treatment of conditions which are mediated by the activation of the Pi3 kinase enzymes, particularly inflammatory or allergic conditions .
Molecular Structure Analysis
The molecular formula of this compound is C17H19F2N7O3S2 . The molecular weight is 471.50 . The SMILES representation of the molecule is O=C(NC1=NC©=C(C2=CC=C(S(=O)©=O)C(F)=C2)S1)NCCC3=NN(CCF)N=N3 .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is white to off-white in color . It has a solubility of 125 mg/mL in DMSO .
Scientific Research Applications
1. Improving Software Reliability
- Title : "Improving the N-version programming process through the evolution of a design paradigm"
- Abstract : This study discusses the application of N-version programming in software development, particularly for automatic airplane landing problems. It emphasizes the role of this paradigm in enhancing software reliability and fault tolerance.
- Authors : M. Lyu, Yajiang He (1993) (Lyu & He, 1993).
- Title : "QAV: querying entity-attribute-value metadata in a biomedical database."
- Abstract : This paper presents a client-server application, QAV, designed for set-based querying in biomedical databases, addressing the complexities of entity-attribute-value (EAV) data organization.
- Author : P. Nadkarni (1997) (Nadkarni, 1997).
- Title : "Accelerating Scientific Discovery Through Computation and Visualization II"
- Abstract : This article showcases how NIST's Scientific Applications and Visualization Group uses parallel computing, visualization, and machine learning to accelerate research in areas like atomic systems, molecular dynamics, and nanostructures.
- Authors : J. Sims et al. (2002) (Sims et al., 2002).
Mechanism of Action
properties
IUPAC Name |
1-[2-[2-(2-fluoroethyl)tetrazol-5-yl]ethyl]-3-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N7O3S2/c1-10-15(11-3-4-13(12(19)9-11)31(2,28)29)30-17(21-10)22-16(27)20-7-5-14-23-25-26(24-14)8-6-18/h3-4,9H,5-8H2,1-2H3,(H2,20,21,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZRRNNFHAJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NCCC2=NN(N=N2)CCF)C3=CC(=C(C=C3)S(=O)(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N7O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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